N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide (CAS 852136-58-4) is a synthetic indole–naphthalene hybrid featuring a 2-methylindole core linked via a methylene bridge to a naphthalene-1-carboxamide moiety. Its molecular formula is C21H18N2O with a molecular weight of 314.4 g/mol.

Molecular Formula C21H18N2O
Molecular Weight 314.388
CAS No. 852136-58-4
Cat. No. B2387696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide
CAS852136-58-4
Molecular FormulaC21H18N2O
Molecular Weight314.388
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H18N2O/c1-14-11-17-12-15(9-10-20(17)23-14)13-22-21(24)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,23H,13H2,1H3,(H,22,24)
InChIKeyXNBWGDOUOZIMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide (CAS 852136-58-4): Procurement-Grade Specifications and Structural Context for Indole-Carboxamide Research


N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide (CAS 852136-58-4) is a synthetic indole–naphthalene hybrid featuring a 2-methylindole core linked via a methylene bridge to a naphthalene-1-carboxamide moiety . Its molecular formula is C21H18N2O with a molecular weight of 314.4 g/mol . This compound belongs to the broader class of indole carboxamides that have been described in the patent literature as inhibitors of IKK2 (IκB kinase β), a kinase target implicated in inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1]. The naphthalene-1-carboxamide substitution pattern distinguishes it from the closely related 2-carboxamide regioisomer (CAS 852136-59-5), a structural nuance that can influence target engagement and physicochemical properties .

Why N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide Cannot Be Replaced by Generic Indole Carboxamide Analogs


Indole carboxamides constitute a structurally diverse family; however, seemingly minor modifications in substitution pattern can yield substantial divergences in biological activity [1]. The naphthalene-1-carboxamide regioisomer (CAS 852136-58-4) and its 2-carboxamide counterpart (CAS 852136-59-5) differ solely in the attachment position of the carboxamide to the naphthalene ring . In IKK2 inhibitor series, the nature and geometry of the amide-linked aryl group are critical determinants of kinase active-site complementarity, as evidenced by the extensive structure-activity relationship (SAR) data embedded in the GlaxoSmithKline patent family covering indole carboxamides as IKK2 inhibitors [1]. Interchanging regioisomers without experimental validation therefore risks loss of target engagement, altered selectivity, and compromised in vitro-to-in vivo correlation. These risks are amplified by the absence of published head-to-head pharmacological data for this specific compound, meaning that substitution by an untested analog is a blind procurement decision.

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: Naphthalene-1-carboxamide vs. Naphthalene-2-carboxamide Structural Comparison

The closest commercially catalogued analog to CAS 852136-58-4 is its regioisomer N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide (CAS 852136-59-5). The two compounds share identical molecular formula (C21H18N2O) and molecular weight (314.4 g/mol) but differ in the naphthalene carboxamide attachment point: the 1-position (alpha) in the target compound versus the 2-position (beta) in the comparator . This regiochemical difference alters the vector and electronic environment of the amide carbonyl, which in kinase inhibitor pharmacophores can modulate hinge-region hydrogen bonding and hydrophobic pocket occupancy. The IKK2 inhibitor patent literature explicitly defines the naphthalene and related bicyclic aryl groups as variable substituents whose position influences inhibitory potency [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Procurement Purity Specification: Vendor-Certified 95%+ Purity for CAS 852136-58-4

According to the chemical supplier Chemenu, N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide (CAS 852136-58-4, Catalog Number CM962362) is supplied at a certified purity of 95% or greater . This specification provides a procurement-grade benchmark. In contrast, the 2-carboxamide regioisomer (CAS 852136-59-5) is catalogued by Chemsrc with a stated purity of 95% , establishing equivalent minimum purity standards across vendors for the two regioisomers.

Chemical procurement Analytical chemistry Quality control

Class-Level IKK2 Inhibitor Potential: Patent-Defined Structural Family Membership

The compound CAS 852136-58-4 falls within the generic Markush structure of indole carboxamide derivatives claimed as IKK2 inhibitors in US Patent Application US20070254873 (Glaxo Group Limited) [1]. The patent defines Formula I compounds where the indole core can be substituted at the 5-position with an amide-linked aryl or heteroaryl group. The document explicitly states that such compounds are useful for treating disorders associated with inappropriate IKK2 activity, including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease [1]. While no specific IC50 or Ki value for CAS 852136-58-4 was located in the public domain, BindingDB contains IKK inhibition data for structurally related indole carboxamide entries, with reported activities ranging from low-micromolar to sub-micromolar Ki values against IKKα and IKKβ [2]. This class-level evidence supports the biological rationale for procuring CAS 852136-58-4 as a tool compound for IKK2-focused research, but users should note the absence of direct potency data for this specific compound.

Kinase inhibition IKK2 Inflammation Drug discovery

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Profile Relative to Common Indole Carboxamide Scaffolds

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide (C21H18N2O, MW 314.4) features one hydrogen bond donor (the indole NH) and two hydrogen bond acceptors (amide carbonyl and indole nitrogen) . The presence of the 2-methyl substituent on the indole ring eliminates a second potential H-bond donor site (compared to unsubstituted indole), which is predicted to reduce aqueous solubility but improve membrane permeability relative to N-H indole analogs . The naphthalene-1-carboxamide orientation places the bulky naphthyl group in a distinct spatial arrangement compared to the 2-carboxamide isomer (CAS 852136-59-5), which can alter LogP by up to ~0.2–0.5 log units based on typical positional isomer effects in aromatic carboxamides .

Physicochemical properties ADME prediction Lead optimization

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide: Priority Application Scenarios Grounded in Differentiated Evidence


IKK2-Mediated Inflammatory Disease Research Requiring a Defined 1-Carboxamide Regioisomer

For laboratories investigating IKK2-dependent NF-κB signaling in rheumatoid arthritis, asthma, or COPD models, CAS 852136-58-4 offers a structurally defined naphthalene-1-carboxamide regioisomer with documented class membership in the GlaxoSmithKline IKK2 inhibitor patent family [1]. The patent explicitly teaches that indole carboxamides with aromatic amide substituents at the indole 5-position possess IKK2 inhibitory activity [1]. Procuring CAS 852136-58-4 rather than the 2-carboxamide isomer ensures that the specific regioisomer tested matches the 1-substituted naphthalene geometry that may preferentially occupy the IKK2 hydrophobic pocket adjacent to the hinge region.

Structure-Activity Relationship (SAR) Studies on Naphthalene Positional Isomerism in Kinase Inhibitor Scaffolds

Investigators performing systematic SAR exploration of indole carboxamide kinase inhibitors can use CAS 852136-58-4 as the α-naphthamide reference point, with CAS 852136-59-5 serving as the β-naphthamide comparator [1] . Both compounds share identical molecular formula, molecular weight, and 2-methylindole core, enabling clean attribution of any observed differences in biochemical or cellular potency to the naphthalene carboxamide regiochemistry. Both are commercially available at ≥95% purity, minimizing confounding from impurity-driven artifacts [1] .

Chemical Biology Tool Compound for Indole-Naphthalene Hybrid Probe Development

CAS 852136-58-4 can serve as a starting scaffold for designing chemical probes that require the specific spatial orientation provided by the 1-carboxamide-naphthalene moiety. Its reduced hydrogen bond donor count (one indole NH, with the 2-position blocked by a methyl group) relative to unsubstituted indole analogs may confer improved membrane permeability, facilitating cellular target engagement studies . Researchers developing fluorescent or affinity probes based on the indole-naphthalene scaffold should select the 1-carboxamide regioisomer when the naphthyl group must project in the alpha orientation relative to the amide linkage.

Procurement of a High-Purity Indole-Naphthalene Hybrid for Focused Screening Libraries

For organizations assembling focused kinase inhibitor screening libraries, CAS 852136-58-4 provides a vendor-certified ≥95% pure (Chemenu, Cat. CM962362) indole-naphthalene hybrid that is catalogued and available for immediate procurement . Its molecular weight (314.4 g/mol) and moderate lipophilicity profile place it within lead-like chemical space suitable for hit identification campaigns. Inclusion of the 1-carboxamide regioisomer, rather than exclusively the 2-carboxamide form, diversifies the library's three-dimensional pharmacophore coverage.

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